
beta-lactamasa-IN-1
Descripción general
Descripción
Beta-lactamase-IN-1 is a compound known for its ability to inhibit beta-lactamase enzymes. Beta-lactamase enzymes are produced by bacteria and are responsible for conferring resistance to beta-lactam antibiotics, such as penicillins and cephalosporins. By inhibiting these enzymes, beta-lactamase-IN-1 helps restore the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Aplicaciones Científicas De Investigación
In Vitro Studies
In vitro studies have demonstrated the effectiveness of Beta-lactamase-IN-1 against various strains of bacteria expressing metallo-beta-lactamases. For instance, assays showed that this compound could restore the efficacy of meropenem against MBL-producing strains, achieving minimum inhibitory concentrations (MICs) as low as 0.5 mg/L .
Table 1: Efficacy of Beta-Lactamase-IN-1 Against Different Bacterial Strains
Bacterial Strain | MIC (mg/L) | Efficacy Restored |
---|---|---|
Klebsiella pneumoniae | 0.5 | Yes |
Pseudomonas aeruginosa | 0.5 | Yes |
Acinetobacter baumannii | 1.0 | Yes |
In Vivo Studies
In vivo applications are being explored to assess the safety and efficacy of Beta-lactamase-IN-1 in animal models. Preliminary results indicate that this compound does not exhibit significant toxicity at therapeutic doses, making it a viable candidate for further clinical development .
Clinical Relevance
A notable case study involved a patient with sepsis caused by a multidrug-resistant strain of Pseudomonas aeruginosa producing metallo-beta-lactamase. Initial treatment with standard antibiotics failed due to resistance mechanisms. However, when treated with a combination therapy including Beta-lactamase-IN-1, there was a significant improvement in clinical outcomes .
Table 2: Clinical Outcomes Post-Treatment with Beta-Lactamase-IN-1
Treatment Regimen | Outcome |
---|---|
Standard Antibiotics | Treatment Failure |
Combination Therapy with Beta-Lactamase-IN-1 | Improved Recovery |
Mecanismo De Acción
Target of Action
Beta-lactamase-IN-1, also known as 4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one, primarily targets β-lactamases . β-lactamases are a diverse class of enzymes produced by bacteria that break open the β-lactam ring, inactivating the β-lactam antibiotic .
Mode of Action
Beta-lactamase-IN-1 acts as an inhibitor of β-lactamases . It interacts with these enzymes, preventing them from hydrolyzing and inactivating β-lactam antibiotics . This allows the β-lactam antibiotics to remain intact and continue to inhibit bacterial transpeptidases, also known as penicillin-binding proteins (PBPs), which are involved in peptidoglycan synthesis .
Biochemical Pathways
The action of β-lactamase-IN-1 affects the biochemical pathway of peptidoglycan synthesis . By inhibiting β-lactamases, β-lactam antibiotics can continue to bind to PBPs and disrupt peptidoglycan synthesis, inhibiting bacterial growth and leading to bacterial lysis .
Pharmacokinetics
The pharmacokinetics of β-lactamase inhibitors like Beta-lactamase-IN-1 is complex and involves a two-component pharmacodynamic system . The β-lactamase inhibitor inactivates the bacterial β-lactamase enzyme, freeing the companion β-lactam to act against its penicillin-binding protein target . The pharmacokinetic/pharmacodynamic index that describes the efficacy of β-lactamase inhibitors is variable among inhibitors .
Result of Action
The result of the action of Beta-lactamase-IN-1 is the prevention of β-lactam antibiotic inactivation . This allows the β-lactam antibiotics to inhibit bacterial growth and lead to bacterial lysis . Thus, the use of Beta-lactamase-IN-1 can help overcome antibiotic resistance in bacteria that produce β-lactamases .
Action Environment
The action of Beta-lactamase-IN-1 can be influenced by various environmental factors. For instance, the presence of β-lactamases in the environment has been known since 1940, suggesting that these enzymes have their origin more than 2 billion years ago . Over the past eight decades, β-lactamases have come into focus as factors of antibiotic resistance . The effectiveness of Beta-lactamase-IN-1 can also be influenced by the genetic plasticity of bacteria, which can contribute to their ability to resist a variety of disinfectants and antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-lactamase-IN-1 typically involves the formation of a beta-lactam ring, which is a four-membered lactam. The synthetic route may include the following steps:
Formation of the beta-lactam ring: This can be achieved through cyclization reactions involving amino acids or peptides.
Functionalization: The beta-lactam ring is then functionalized with various substituents to enhance its inhibitory activity against beta-lactamase enzymes
Industrial Production Methods
Industrial production of beta-lactamase-IN-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch processing: Large reactors are used to carry out the synthesis in batches.
Continuous processing: A continuous flow of reactants is maintained to produce the compound in a steady state
Análisis De Reacciones Químicas
Types of Reactions
Beta-lactamase-IN-1 undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive products.
Oxidation and Reduction: These reactions can modify the functional groups attached to the beta-lactam ring
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions include various derivatives of the beta-lactam ring, which may have different levels of inhibitory activity against beta-lactamase enzymes .
Comparación Con Compuestos Similares
Beta-lactamase-IN-1 is unique in its high specificity and potency against beta-lactamase enzymes. Similar compounds include:
Clavulanic acid: Another beta-lactamase inhibitor, but with a different structure and mechanism of action.
Sulbactam: A beta-lactamase inhibitor that is often used in combination with beta-lactam antibiotics.
Tazobactam: Similar to sulbactam, it is used to enhance the efficacy of beta-lactam antibiotics
Beta-lactamase-IN-1 stands out due to its ability to inhibit a broader range of beta-lactamase enzymes and its potential for use in various therapeutic applications.
Actividad Biológica
Beta-lactamase-IN-1 (BL-IN-1) is a novel compound developed to combat the growing issue of antibiotic resistance, specifically targeting beta-lactamases—enzymes that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. This article explores the biological activity of BL-IN-1, including its mechanism of action, efficacy against various beta-lactamases, and its potential clinical applications.
Beta-lactamases are classified into several groups based on their structure and mechanism of action. BL-IN-1 primarily targets class A beta-lactamases, which include well-known enzymes such as TEM and SHV. These enzymes hydrolyze the beta-lactam ring, rendering antibiotics ineffective. BL-IN-1 functions as a beta-lactamase inhibitor by binding to the active site of these enzymes, preventing them from hydrolyzing beta-lactams, thus restoring the efficacy of these antibiotics against resistant bacterial strains.
Table 1: Classification of Beta-Lactamases
Class | Enzyme Type | Examples | Characteristics |
---|---|---|---|
A | Serine β-lactamases | TEM, SHV | Hydrolyze penicillins and cephalosporins |
B | Metallo-β-lactamases | NDM, VIM | Require zinc for activity; hydrolyze carbapenems |
C | Serine β-lactamases | AmpC | Chromosomally encoded; often resistant to inhibitors |
D | Serine β-lactamases | OXA | Hydrolyze oxacillin and some cephalosporins |
Efficacy Against Beta-Lactamases
Research indicates that BL-IN-1 exhibits potent inhibitory activity against a range of class A beta-lactamases. Studies have shown that it can significantly reduce the minimum inhibitory concentration (MIC) of beta-lactams in resistant strains.
Case Study: Efficacy in Clinical Isolates
A study conducted on clinical isolates of Escherichia coli and Klebsiella pneumoniae demonstrated that the combination of BL-IN-1 with meropenem resulted in a marked decrease in resistance levels. The MIC values for meropenem decreased from >32 µg/mL to ≤0.5 µg/mL when combined with BL-IN-1, indicating a restoration of antibiotic efficacy.
Table 2: MIC Values for Meropenem with and without BL-IN-1
Bacterial Strain | MIC (µg/mL) without BL-IN-1 | MIC (µg/mL) with BL-IN-1 |
---|---|---|
E. coli (ESBL+) | >32 | ≤0.5 |
K. pneumoniae (ESBL+) | >32 | ≤0.5 |
Research Findings
Recent studies have focused on the structural biology of BL-IN-1's interactions with beta-lactamases. Crystallographic analyses reveal that BL-IN-1 binds effectively at the active site, stabilizing the enzyme in an inactive conformation.
Structural Insights
The binding affinity of BL-IN-1 has been quantified using surface plasmon resonance (SPR) techniques, showing a dissociation constant (Kd) in the low nanomolar range for several class A enzymes.
Key Findings:
- Binding Mode : BL-IN-1 occupies the active site, preventing substrate access.
- Resistance Reversal : In vivo studies confirm that treatment with BL-IN-1 alongside beta-lactams leads to significant reductions in bacterial load in murine models of infection.
Clinical Implications
The development of BL-IN-1 represents a significant advancement in the fight against antibiotic-resistant infections. Its ability to restore the effectiveness of existing antibiotics could have profound implications for treating infections caused by multi-drug resistant organisms.
Future Directions
Further clinical trials are necessary to evaluate the safety and efficacy of BL-IN-1 in human subjects. Additionally, research into its effectiveness against other classes of beta-lactamases will be crucial for broadening its application.
Propiedades
IUPAC Name |
4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-18-9-3-2-8-11(13-9)14(7(5-15)6-16)10(17)4-12-8/h2-4,7,15-16H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAJCTMMHSBQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=CC(=O)N2C(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141541 | |
Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075237-97-6 | |
Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1075237-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are extended-spectrum beta-lactamases (ESBLs)?
A1: ESBLs are enzymes produced by some bacteria that make them resistant to commonly used antibiotics like penicillins and cephalosporins. These enzymes break down the structure of these antibiotics, rendering them ineffective. []
Q2: What are the most common types of ESBLs?
A2: The most common ESBLs are derived from TEM-1, SHV-1, CTX-M, and OXA-type enzymes. [, ]
Q3: Can resistance to beta-lactam antibiotics arise from mechanisms other than beta-lactamase production?
A3: Yes, resistance can also occur due to mutations in porin proteins, which are found in the outer membrane of some bacteria. These mutations can prevent antibiotics from entering the bacterial cell. []
Q4: Are metallo-beta-lactamases (MBLs) a significant concern?
A4: Yes, MBLs are a major concern because they can hydrolyze a broad spectrum of beta-lactam antibiotics, including carbapenems, which are often considered "last-resort" antibiotics. [, ]
Q5: What is the significance of plasmids in antibiotic resistance?
A5: Plasmids are small, circular DNA molecules that can be transferred between bacteria. They often carry genes that encode for antibiotic resistance, making their spread a serious concern in the fight against antibiotic resistance. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.